3-Chloro-4-(bromomethyl)-2(5H)-furanone

Mutagenicity Computational Toxicology Electrophilicity

This dual-halogen 2(5H)-furanone features a unique 3-chloro-4-bromomethyl substitution pattern distinct from MX and CMCF analogs. The absence of a 5-hydroxy group alters its electrophilic landscape and mutagenicity profile, while orthogonal reactivity at C-3 (cross-coupling) and C-4 (SN₂) enables rapid fimbrolide-analogue library generation for quorum sensing inhibitor and anticancer SAR studies. Not an interchangeable building block—validate your electrophilic reactivity requirements with this specific motif.

Molecular Formula C5H4BrClO2
Molecular Weight 211.44 g/mol
CAS No. 199536-65-7
Cat. No. B12576134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(bromomethyl)-2(5H)-furanone
CAS199536-65-7
Molecular FormulaC5H4BrClO2
Molecular Weight211.44 g/mol
Structural Identifiers
SMILESC1C(=C(C(=O)O1)Cl)CBr
InChIInChI=1S/C5H4BrClO2/c6-1-3-2-9-5(8)4(3)7/h1-2H2
InChIKeyAXFXZYOIFHVDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Chloro-4-(bromomethyl)-2(5H)-furanone (CAS 199536-65-7) – A Halogenated 2(5H)-Furanone Building Block


3-Chloro-4-(bromomethyl)-2(5H)-furanone (CAS 199536-65-7) is a heterocyclic organic compound belonging to the 2(5H)-furanone class, characterized by a lactone ring substituted with a chlorine atom at the 3-position and a bromomethyl group at the 4-position . With a molecular formula of C₅H₄BrClO₂ and a molecular weight of 211.44 g/mol, this compound features a dual-halogen motif that imparts unique reactivity profiles relevant to medicinal chemistry and chemical biology research [1]. As a halogenated furanone derivative, it serves as a versatile synthetic intermediate for constructing more complex molecular architectures, including analogs of bioactive natural products [2].

Why 3-Chloro-4-(bromomethyl)-2(5H)-furanone (CAS 199536-65-7) Cannot Be Interchanged with Other Halogenated Furanones


The assumption that halogenated 2(5H)-furanone derivatives are interchangeable is not supported by structure-activity relationship (SAR) data within this class. The specific substitution pattern—a 3-chloro group and a 4-bromomethyl moiety—defines a unique electrophilic landscape that dictates both synthetic utility and potential biological interactions. In contrast to analogs such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) or 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF), the absence of a 5-hydroxy group and the presence of a monobrominated exocyclic carbon in 3-Chloro-4-(bromomethyl)-2(5H)-furanone alters its reactivity, mutagenicity profile, and potential as a building block for further derivatization [1][2]. Furthermore, SAR studies in related furanone systems demonstrate that even minor modifications to halogen placement or methylation status can drastically alter bioactivity, with documented differences in cytotoxicity and mutagenicity spanning orders of magnitude [3][4]. Therefore, substituting this compound with a structurally similar furanone without rigorous validation introduces significant risk of altered or nullified experimental outcomes, particularly in applications requiring specific electrophilic reactivity or defined steric parameters.

3-Chloro-4-(bromomethyl)-2(5H)-furanone (CAS 199536-65-7): Quantitative Evidence of Differentiation from Structural Analogs


Differential Electrophilicity and Mutagenic Potential via C-4 Substituent Variation

Computational studies have established a strong negative correlation between LUMO energy and the mutagenic potency (log Mm in Salmonella typhimurium TA100) of halogenated 2(5H)-furanones [1]. The specific reactivity of the C-4 position is critical. For a subset of six compounds possessing a 4-(chloromethyl)-2(5H)-furanone core (which is structurally analogous to the 4-(bromomethyl) group in the target compound), a distinct negative correlation was observed for the stability of the C-4 anionic hydride adduct [1]. This indicates that even within closely related halomethyl furanones, the nature of the halogen (Cl vs. Br) on the exocyclic carbon is predicted to alter electrophilicity and, consequently, mutagenic potential—a key differentiator for environmental toxicology studies where precise structure-based predictions are required [1][2].

Mutagenicity Computational Toxicology Electrophilicity QSAR

Synthetic Versatility: Bromomethyl vs. Chloromethyl Reactivity in Further Derivatization

A key differentiator for procurement is the compound's synthetic utility as a building block. The 4-(bromomethyl) group in 3-Chloro-4-(bromomethyl)-2(5H)-furanone offers superior reactivity in nucleophilic substitution (SN2) reactions compared to a 4-(chloromethyl) analog. While no direct kinetic comparison exists for this exact scaffold, the universally accepted principle of halogen leaving group ability (Br⁻ > Cl⁻) predicts that the bromomethyl moiety will undergo displacement by nucleophiles more readily, enabling more efficient and diverse downstream functionalization under milder conditions [1]. This is a critical advantage for medicinal chemists seeking to generate libraries of furanone derivatives with varied C-4 substituents (e.g., amines, ethers, thioethers) for SAR studies [2].

Organic Synthesis Nucleophilic Substitution Building Block

Bioactivity Class Distinction: Lack of 5-Hydroxy Group Differentiates from Genotoxic Disinfection Byproducts

3-Chloro-4-(bromomethyl)-2(5H)-furanone is structurally distinct from the well-studied class of potent genotoxicants known as chlorohydroxyfuranones (CHFs), such as MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and CMCF (3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone). The absence of a hydroxyl group at the 5-position is a critical structural difference. Studies show that CMCF, a direct analog but with a 5-hydroxy group, is a potent mutagen in the Salmonella assay, inducing 1292 revertants/µg in strain TA100 [1]. The target compound, lacking this 5-hydroxy group, is not expected to share the same high mutagenic potency associated with CHFs, making it a safer and more suitable alternative for applications where genotoxicity is a concern [2].

Toxicology Genotoxicity Disinfection Byproduct

Primary Application Scenarios for 3-Chloro-4-(bromomethyl)-2(5H)-furanone (CAS 199536-65-7) Based on Differential Evidence


Synthesis of Fimbrolide and Natural Product Analogues via C-4 Functionalization

The reactive 4-bromomethyl group makes this compound an ideal starting material for the synthesis of fimbrolide analogues, a class of brominated furanones known for their quorum sensing inhibitory activity [1]. This compound can be used to install diverse C-4 substituents (e.g., amines, thiols) through nucleophilic substitution, enabling the rapid generation of focused libraries for SAR studies aimed at identifying potent and selective quorum sensing inhibitors with potential applications in combating biofilm-associated infections [1][2].

Investigating Electrophilicity-Mutagenicity Relationships in Halogenated Furanones

As a compound lacking the 5-hydroxy group characteristic of potent mutagens like MX and CMCF, 3-Chloro-4-(bromomethyl)-2(5H)-furanone serves as a valuable structural probe in toxicology [3]. It can be used in comparative computational and experimental studies to dissect the specific contribution of the C-4 halomethyl group to overall electrophilicity and mutagenic potential, helping to refine QSAR models for predicting the toxicity of halogenated furanone derivatives in environmental samples [4].

Development of Novel Anticancer Lead Structures via Scaffold Derivatization

Given that simple halogenated 2(5H)-furanones have demonstrated cytotoxic activity against human cancer cell lines (e.g., PC-3, HCT-116) with IC₅₀ values in the sub-micromolar range [5], 3-Chloro-4-(bromomethyl)-2(5H)-furanone can be leveraged as a versatile scaffold for medicinal chemistry. Its dual-halogen motif allows for orthogonal functionalization (e.g., cross-coupling at C-3 and SN2 at C-4), enabling the synthesis of novel, more potent, and selective anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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